molecular formula C13H13NO3S2 B2716453 (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1351440-70-4

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2716453
CAS No.: 1351440-70-4
M. Wt: 295.37
InChI Key: MCNRHJRAFJUQTK-IZZDOVSWSA-N
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Description

(5E)-5-[(2,4-Dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 2,4-dimethoxyphenyl group at the 5-position and a methyl group at the 3-position. The (E)-configuration of the exocyclic double bond (C5=C) is critical for its molecular planarity and intermolecular interactions, such as π-π stacking and hydrogen bonding. The 2,4-dimethoxy substituents enhance hydrophobicity and electronic effects, influencing its solubility and bioactivity.

Properties

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-14-12(15)11(19-13(14)18)6-8-4-5-9(16-2)7-10(8)17-3/h4-7H,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNRHJRAFJUQTK-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C=C(C=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents against various diseases, including cancer, infections, and metabolic disorders. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Anticancer Activity

Thiazolidinone derivatives have shown significant anticancer activity through various mechanisms. The compound under study has been evaluated against several cancer cell lines:

Cell Line Inhibition (%) Reference
MOLT-4 (Leukemia)84.19
SF-295 (CNS Cancer)72.11
HOP-92 (NSCL)67.51

These results indicate that the compound effectively inhibits cell growth in leukemia and CNS cancer models. The mechanism of action is likely related to the disruption of cellular processes involved in proliferation and survival.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have shown that thiazolidinone derivatives can inhibit both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.5 µg/mLStrongly active
Pseudomonas aeruginosa125.4 µMModerate activity

This antimicrobial activity is attributed to the ability of the thiazolidinone scaffold to interact with bacterial cell membranes and inhibit essential enzymatic functions within the bacteria .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidinone derivatives have been associated with various other biological activities:

  • Anti-inflammatory : Compounds in this class have shown potential in reducing inflammation markers.
  • Antidiabetic : Some derivatives exhibit hypoglycemic effects, making them candidates for diabetes management.
  • Antiparasitic : Thiazolidinones have demonstrated efficacy against certain parasitic infections .

Case Studies

  • Anticancer Efficacy in Leukemia
    A study conducted by Güzel-Akdemir et al. evaluated several thiazolidinone derivatives for their anticancer properties against leukemia cell lines. Compound 4g was identified as the most potent with an inhibition rate of 84.19%, suggesting its potential as a lead compound for further development in leukemia therapies .
  • Antimicrobial Screening
    Research on the antimicrobial activity of thiazolidinones revealed significant inhibition against common pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, demonstrating effectiveness in inhibiting their growth. For instance, research highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Anticancer Potential

Another prominent application of this compound lies in cancer research. Studies have shown that (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can induce apoptosis in cancer cell lines. The mechanism involves the modulation of cellular pathways that lead to programmed cell death, making it a candidate for further development as an anticancer drug .

Applications in Agriculture

The compound is also being explored for its agricultural applications. Its antifungal properties are particularly noteworthy; it has been shown to inhibit the growth of various plant pathogens. This suggests that it could be utilized as a natural pesticide or fungicide, reducing the reliance on synthetic chemicals in agriculture.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by researchers at a prominent university demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of conventional antibiotics, indicating a strong potential for use in treating infections caused by resistant strains.
  • Cancer Cell Line Studies : In vitro studies revealed that the compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The study utilized flow cytometry to assess apoptosis levels and confirmed that the compound activates caspase pathways associated with cell death .
  • Agricultural Trials : Field trials assessing the antifungal activity of (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one showed promising results against Fusarium species affecting crops. The application led to a noticeable reduction in disease incidence and improved crop yield compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous rhodanine derivatives:

Compound Name Substituents (Position) Key Features Melting Point/Decomposition Yield (%) Biological Activity (Reported) Reference
(5E)-5-[(2,4-Dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one 2,4-Dimethoxyphenyl (C5), Methyl (C3) Hydrophobic, planar structure due to dimethoxy groups Not reported Not reported Not explicitly reported -
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Hydroxyphenyl (C5), Phenyl (C3) Intramolecular H-bonding (O–H⋯S), dihedral angle 79.26° between rings Decomposes at 178–246°C 21% Antifungal (inferred from class)
(5E)-5-[(2-Nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one 2-Nitrophenyl (C5), Phenyl (C3) Electron-withdrawing nitro group; increased reactivity Not reported Not reported Potential antiviral (NSC409041)
3-(2-Methylphenyl)-5-(3-phenylprop-2-enylidene)-2-sulfanylidene-1,3-thiazolidin-4-one 2-Methylphenyl (C3), Phenylpropenyl (C5) Extended conjugation via propenyl group; enhanced π-stacking Not reported Not reported Not reported
(5E)-3-(3-Chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3-Chlorophenyl (C3), 2-Methoxyphenyl (C5) Chlorine enhances lipophilicity; methoxy improves solubility Not reported Not reported Antimicrobial (ZINC1742332)

Key Structural Insights

  • Hydrogen Bonding: Compounds with hydroxyl groups (e.g., 2-hydroxybenzylidene) exhibit intramolecular H-bonding (O–H⋯S), stabilizing the planar conformation and influencing crystal packing . Steric Effects: Bulky substituents (e.g., 3-chlorophenyl) reduce planarity, affecting bioactivity and solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via Knoevenagel condensation between a 2,4-dimethoxyphenyl aldehyde and a 3-methyl-2-thioxothiazolidin-4-one precursor. Key parameters include solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalysts like piperidine or acetic acid. Reaction progress should be monitored via TLC or HPLC. Post-synthesis purification uses column chromatography with silica gel and ethyl acetate/hexane gradients .
  • Data Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., molar ratios, time). For example, a central composite design can identify optimal conditions for yield and purity.

Q. How is the structural identity of the compound confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography : Resolves stereochemistry and confirms the (5E) configuration (e.g., bond angles and torsion angles) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons (2,4-dimethoxyphenyl) appear as doublets (δ 6.5–7.5 ppm), while the thiazolidinone ring protons show distinct splitting patterns.
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-S stretch) confirm functional groups .

Q. What computational methods are used to predict the compound’s reactivity and electronic properties?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects are simulated using the Polarizable Continuum Model (PCM) .

Advanced Research Questions

Q. How can regioselectivity challenges in the Knoevenagel condensation step be addressed?

  • Challenge : Competing formation of (5Z) isomers or side products due to steric/electronic factors.
  • Solutions :

  • Use bulky solvents (e.g., toluene) to favor the (5E) isomer via kinetic control.
  • Introduce directing groups (e.g., electron-withdrawing substituents) on the aldehyde to enhance regioselectivity .
    • Validation : Compare experimental yields with DFT-calculated transition state energies for competing pathways.

Q. What strategies mitigate data contradictions in biological activity assessments (e.g., cytotoxicity vs. antibacterial activity)?

  • Case Study : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges).
  • Methodology :

  • Standardize protocols (e.g., MTT assay for cytotoxicity, MIC for antibacterial activity).
  • Use orthogonal assays (e.g., flow cytometry for apoptosis vs. colony counting for bacterial inhibition) .
    • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent/DMSO concentration in stock solutions).

Q. How do substituents on the thiazolidinone ring influence the compound’s redox behavior?

  • Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile reveals oxidation peaks at ~1.2 V (thione sulfur) and reduction peaks at ~-0.8 V (C=N bond).
  • Impact of Substituents : Electron-donating groups (e.g., methoxy) stabilize the oxidized form, shifting redox potentials. Compare with analogues lacking the 3-methyl group .

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